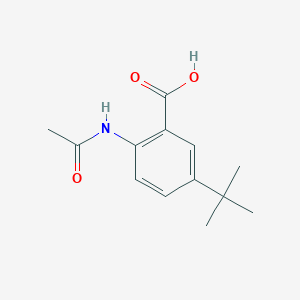

5-Tert-butyl-2-acetamidobenzoic acid

Descripción

5-Tert-butyl-2-acetamidobenzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, featuring a tert-butyl group and an acetamido group attached to the benzene ring

Propiedades

IUPAC Name |

2-acetamido-5-tert-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8(15)14-11-6-5-9(13(2,3)4)7-10(11)12(16)17/h5-7H,1-4H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFAYRBNZNBMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-acetamidobenzoic acid typically involves the acylation of 5-tert-butyl-2-aminobenzoic acid. One common method is the reaction of 5-tert-butyl-2-aminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

5-Tert-butyl-2-acetamidobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

5-Tert-butyl-2-acetamidobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Tert-butyl-2-acetamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and pain pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-Tert-butyl-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an acetamido group.

2-Acetamidobenzoic acid: Lacks the tert-butyl group, making it less bulky and potentially less lipophilic.

5-Tert-butyl-2-aminobenzoic acid: Precursor to 5-Tert-butyl-2-acetamidobenzoic acid, with an amino group instead of an acetamido group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and acetamido groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets, while the acetamido group can participate in hydrogen bonding and other interactions.

Actividad Biológica

5-Tert-butyl-2-acetamidobenzoic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aromatic carboxylic acid with an acetamido group. Its molecular formula is C13H17NO2, and it has a molecular weight of 219.28 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been suggested that such compounds can affect enzymes related to inflammation and cancer progression.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways crucial for cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, which could be beneficial in developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against common bacterial pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in treating infections caused by these bacteria. -

Anti-inflammatory Effects :

In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharides (LPS). This indicates a possible mechanism for its anti-inflammatory activity, which could be relevant for conditions like arthritis. -

Antitumor Activity :

Research involving cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appeared to involve the activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed:

- Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies.

- Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.